molecular formula C7H6BrNO2 B1512575 4-Bromo-6-methoxypicolinaldehyde

4-Bromo-6-methoxypicolinaldehyde

Cat. No.: B1512575
M. Wt: 216.03 g/mol
InChI Key: ISOMXPAKDNLXDA-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypicolinaldehyde (CAS: 1060806-52-1) is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure features a bromine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde functional group on the pyridine ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-withdrawing substituents, which enable diverse functionalization pathways.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-bromo-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3

InChI Key

ISOMXPAKDNLXDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-6-methoxypicolinaldehyde (CAS: 269058-49-3)

  • Molecular Formula: C₇H₆BrNO₂ (identical to 4-Bromo-6-methoxypicolinaldehyde)
  • Molecular Weight : 216.03 g/mol
  • Key Differences: The bromine substituent is at the 3-position instead of the 4-position.
  • Applications : Similar utility in medicinal chemistry, but regioselectivity in reactions may differ due to bromine placement .

5-Bromo-3-methoxypicolinaldehyde

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Key Differences :
    • Bromine at the 5-position and methoxy at the 3-position .
    • The altered substituent positions influence steric and electronic effects, which could modulate binding affinity in catalyst systems or drug-receptor interactions.
  • Applications : Used in heterocyclic synthesis, particularly for ligands in coordination chemistry .

6-Amino-4-bromopicolinaldehyde (CAS: 1289032-95-6)

  • Molecular Formula : C₆H₅BrN₂O
  • Molecular Weight : 201.02 g/mol
  • Key Differences: Replaces the methoxy group with an amino group (-NH₂) at the 6-position. The amino group increases nucleophilicity, enabling different reaction pathways (e.g., Schiff base formation).
  • Applications: Valuable in synthesizing amino-functionalized heterocycles for agrochemicals or fluorescent probes .

4-Bromo-5-methylpicolinic Acid (CAS: 1211526-84-9)

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Key Differences :
    • Substitutes the aldehyde group with a carboxylic acid (-COOH) and adds a methyl group at the 5-position.
    • The carboxylic acid enhances solubility in polar solvents and enables salt formation.
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand in asymmetric catalysis .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Applications
This compound 1060806-52-1 C₇H₆BrNO₂ 216.03 Br (4), OCH₃ (6), CHO (2) Aldehyde, Methoxy, Br Pharmaceutical intermediates
3-Bromo-6-methoxypicolinaldehyde 269058-49-3 C₇H₆BrNO₂ 216.03 Br (3), OCH₃ (6), CHO (2) Aldehyde, Methoxy, Br Regioselective synthesis
5-Bromo-3-methoxypicolinaldehyde Not available C₇H₆BrNO₂ 216.03 Br (5), OCH₃ (3), CHO (2) Aldehyde, Methoxy, Br Coordination chemistry ligands
6-Amino-4-bromopicolinaldehyde 1289032-95-6 C₆H₅BrN₂O 201.02 Br (4), NH₂ (6), CHO (2) Aldehyde, Amino, Br Agrochemical intermediates
4-Bromo-5-methylpicolinic Acid 1211526-84-9 C₇H₆BrNO₂ 216.03 Br (4), CH₃ (5), COOH (2) Carboxylic acid, Br MOFs, Catalysis

Research Findings and Implications

  • Electronic Effects: Bromine and methoxy groups in this compound create an electron-deficient pyridine ring, favoring electrophilic aromatic substitution at specific positions. In contrast, amino-substituted analogs (e.g., 6-Amino-4-bromopicolinaldehyde) enhance electron density, promoting nucleophilic reactions .
  • Steric Considerations : Methyl or methoxy groups at the 5- or 6-positions influence steric hindrance. For example, 4-Bromo-5-methylpicolinic acid’s methyl group may restrict access to the carboxylic acid in catalytic applications .
  • Synthetic Utility : The aldehyde group in this compound is pivotal for condensation reactions (e.g., forming hydrazones or imines), while carboxylic acid derivatives are more suited for coordination chemistry .

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